![molecular formula C8H15Cl2N3O2 B2585178 2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride CAS No. 2375258-96-9](/img/structure/B2585178.png)
2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride
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Overview
Description
Molecular Structure Analysis
The InChI code for “2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride” is 1S/C7H11N3O2.2ClH/c8-6(7(11)12)2-1-5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H
. This indicates that the compound contains a pyrazole ring with an amino group and a carboxylic acid group attached to the butanoic acid chain.
Physical And Chemical Properties Analysis
Scientific Research Applications
Oxazoline Chemistry
- Oxazoline compounds, which can be synthesized using amino alcohols and related methods, show potential in creating various chiral and achiral derivatives. These compounds are produced through a one-step procedure involving the treatment with isatoic anhydride and have applications ranging from synthetic intermediates to potentially bioactive molecules (Button & Gossage, 2003).
Molecular Docking and Spectroscopic Studies
- Spectroscopic and structural investigations of butanoic acid derivatives highlight their potential in forming non-linear optical materials and biological activities. The study provides insights into the stability, reactivity, and possible pharmacological importance of these derivatives (Vanasundari et al., 2018).
Antimicrobial Activity
- Research into heterocyclic substances derived from 2-arylhydrazononitriles, which can be synthesized from related compounds, demonstrates promising antimicrobial activities against various bacterial strains. This suggests applications in developing new antibacterial agents (Behbehani et al., 2011).
Neuropeptide Y Antagonist Synthesis
- The synthesis of neuropeptide Y antagonists, using methods that could involve similar compounds, highlights the potential of such chemical entities in treating conditions like obesity. The study outlines a convergent synthesis approach, emphasizing the application in medicinal chemistry (Iida et al., 2005).
Synthetic Transformations of Higher Terpenoids
- Isopimaric acid derivatives, synthesized from related amines and acids, show potential in organic synthesis, particularly in obtaining compounds with various functional groups. This research underscores the versatility of such compounds in synthetic organic chemistry (Timoshenko et al., 2014).
Energetic Materials Synthesis
- The synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid from related amino acids and its application in creating energetic materials demonstrate the potential of such compounds in materials science, particularly in designing new explosives or propellants (Joo et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
2-amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(4-10-11)2-3-7(9)8(12)13;;/h4-5,7H,2-3,9H2,1H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJTUWPHKMIKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride |
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